molecular formula C20H20FN3O4 B2636236 N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1211733-46-8

N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2636236
CAS No.: 1211733-46-8
M. Wt: 385.395
InChI Key: NQFDQQJCDBNDEF-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a 4-ethoxy group on the pyrazole core, a 4-fluorophenyl substituent at position 1, and a carboxamide linkage to a 2,4-dimethoxyphenyl group. This compound is part of a broader class of pyrazole derivatives investigated for their pharmacological properties, including kinase inhibition and receptor binding.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-4-28-18-12-24(14-7-5-13(21)6-8-14)23-19(18)20(25)22-16-10-9-15(26-2)11-17(16)27-3/h5-12H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFDQQJCDBNDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding Schiff base.

    Ethoxy group substitution: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base, such as sodium hydride or potassium carbonate.

    Fluorophenyl group substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ethyl iodide (C₂H₅I), 4-fluorobenzoyl chloride (C₇H₄ClFO)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have indicated that derivatives of pyrazole, including N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, exhibit significant activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, demonstrating their potential as effective antimicrobial agents .

Anticancer Properties
Research has shown that this compound may also possess anticancer properties. It has been studied for its ability to inhibit specific kinases relevant in cancer pathology, such as FLT3 and CDK kinases. For instance, a series of pyrazole derivatives have demonstrated potent inhibitory effects on FLT3 and CDK2, CDK4, and CDK6, with IC50 values indicating strong antiproliferative activities . These findings suggest that this compound could be a candidate for further development in cancer therapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. The incorporation of specific functional groups significantly impacts biological activity. For example, modifications at the pyrimidine-fused heterocycle position have been shown to enhance kinase inhibition capabilities . This structural insight allows researchers to design more effective analogs with improved pharmacological profiles.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the condensation of aromatic amines with carbonyl compounds under controlled conditions. Characterization techniques such as X-ray crystallography provide insights into the molecular structure and confirm the integrity of the synthesized compound.

Case Studies

Several studies have documented the effectiveness of pyrazole derivatives in clinical settings:

Study Findings Applications
Study on Antimicrobial ActivityCompound showed MIC values between 0.22 - 0.25 μg/mL against Staphylococcus speciesPotential use in treating bacterial infections
Evaluation of Kinase InhibitorsDemonstrated inhibition of FLT3 and CDK kinases with significant antiproliferative effectsPossible application in cancer therapies targeting specific kinases
Structural AnalysisRevealed optimal configurations for enhanced biological activityAids in rational drug design for improved efficacy

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazole scaffold is highly modular, with variations in substituents significantly altering biological activity. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Pyrazole Analogs
Compound Name Substituents (Pyrazole Positions) Key Structural Differences vs. Target Compound Reference
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thienopyrazole core, trifluoromethyl group Heterocyclic core substitution (thieno vs. pyrazole)
4-Ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide (BI80645) 2-Methoxybenzyl carboxamide Methoxybenzyl vs. dimethoxyphenyl carboxamide
{[(2,6-Difluorophenyl)carbonyl]amino}-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide 2,6-Difluorophenyl carbonylamino group Difluorophenyl vs. dimethoxyphenyl carboxamide
N-(2,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide Pyridin-4-yl at position 5 Additional pyridinyl substituent at pyrazole position 5

Key Observations :

  • Heterocyclic Core Substitutions: Thienopyrazole derivatives (e.g., ) exhibit altered electronic properties, which may affect binding to hydrophobic pockets in target proteins .
  • Substituent Position : The presence of a pyridinyl group at position 5 () introduces a hydrogen-bonding site, which could enhance receptor affinity .

Key Findings :

  • Kinase Inhibition : BMS-777607, a dihydropyridine analog with shared 4-ethoxy and 4-fluorophenyl groups, shows potent Met kinase inhibition (IC50 = 3.9 nM), suggesting that similar substituents may favor kinase targeting .
  • Receptor Selectivity : Analogs with cyclohexyl carboxamide groups () exhibit high selectivity for neurotensin receptors (NTS1/NTS2), whereas the target compound’s dimethoxyphenyl group may shift selectivity toward other targets .
  • CDK1 Inhibition : The difluorophenyl analog in demonstrates moderate CDK1 inhibition (Ki = 0.8 µM), highlighting the impact of electron-withdrawing substituents on kinase binding .

Structure-Activity Relationship (SAR) Insights :

  • Methoxy/Ethoxy Groups : Enhance metabolic stability but may reduce affinity for hydrophilic binding pockets.
  • Fluorophenyl Substituents : Improve receptor binding through hydrophobic and halogen-bonding interactions .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure includes various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C22H24FNO4C_{22}H_{24}F_{N}O_{4}. The compound features a pyrazole ring, an ethoxy group, and both dimethoxy and fluorophenyl substituents, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H24FN3O4
Molecular Weight393.44 g/mol
IUPAC NameThis compound
CAS Number1170643-58-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and disease progression.
  • Receptor Modulation: It may interact with receptors that regulate physiological responses, influencing processes such as inflammation, cell proliferation, and apoptosis.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Antiviral Activity: Research has indicated that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses by inhibiting viral replication mechanisms .
  • Anticancer Properties: Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's structural features may enhance its ability to target cancer cells selectively .
  • Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation through the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of a series of pyrazole derivatives against H5N1 and SARS-CoV-2 viruses. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antiviral potency, suggesting that this compound could be optimized for similar effects .

Case Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways. The study highlighted the importance of the fluorophenyl group in enhancing the compound's cytotoxicity against tumor cells .

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, analogs with fluorophenyl and methoxyphenyl substituents are synthesized via:

Core Formation : Condensation of substituted hydrazines with β-ketoesters to form the pyrazole ring .

Carboxamide Coupling : Reacting the pyrazole intermediate with activated carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions .

Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of catalysts like p-toluenesulfonic acid for improved regioselectivity .
  • Substituent positioning (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) impacts steric hindrance and reaction efficiency .

Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?

Methodological Answer: Validation requires a combination of techniques:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • X-ray Crystallography : Determines absolute configuration and dihedral angles between aromatic rings (e.g., 3.6° between triazole and fluorophenyl groups in analogs) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 439.15 for C23H22FN3O4) .
    Data Cross-Check : Discrepancies in melting points or spectral data may indicate impurities; orthogonal methods like HPLC (C18 column, acetonitrile/water) resolve these .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer: SAR studies require systematic structural variations and bioassays:

Analog Synthesis :

  • Vary substituents (e.g., replace 4-ethoxy with methylthio or amino groups) .
  • Modify the dimethoxyphenyl group (e.g., 3,4-dichloro vs. 2,4-dimethoxy) .

Biological Screening :

  • Enzyme Inhibition : Assay against kinases or receptors (e.g., cannabinoid receptors using competitive binding assays) .
  • Cellular Models : Evaluate cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7) via MTT assays .

Computational Modeling :

  • Docking studies (AutoDock Vina) to predict binding modes with target proteins .
  • QSAR models to correlate electronic parameters (Hammett constants) with activity .

Q. How can conflicting data on receptor binding affinity be resolved, particularly for cannabinoid receptor targets?

Methodological Answer: Contradictions in binding data (e.g., Ki values ranging from nM to µM) may arise from:

  • Assay Conditions : Differences in buffer pH, temperature, or radioligand concentration (e.g., [3H]CP-55,940 vs. [3H]SR141716A) .
  • Membrane Preparation : Use of synaptosomal membranes vs. transfected cell lines (e.g., HEK293 overexpressing CB1/CB2) .
    Resolution Strategies :

Standardized Protocols : Adopt uniform assay conditions (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM MgCl2).

Mutagenesis Studies : Identify critical residues (e.g., Lys192 in CB1) via site-directed mutagenesis .

Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition) .

Q. What strategies are effective in improving aqueous solubility for in vivo studies without compromising bioactivity?

Methodological Answer: Solubility limitations (e.g., logP ~3.5) can be addressed via:

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Formulation Optimization :

  • Use of co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Nanoemulsions or liposomal encapsulation for sustained release .

Structural Modifications :

  • Replace hydrophobic groups (e.g., ethoxy with hydroxyethoxy) .
  • Salt formation (e.g., hydrochloride) to enhance crystallinity and dissolution .

Q. How can metabolic stability be assessed preclinically, and what structural features influence cytochrome P450 interactions?

Methodological Answer: Metabolic profiling involves:

In Vitro Assays :

  • Liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion (LC-MS/MS) .
  • CYP450 inhibition screening (e.g., CYP3A4, 2D6) using fluorogenic substrates .

Structural Hotspots :

  • Methoxy groups are prone to O-demethylation; fluorine substitution reduces oxidative metabolism .
  • Pyrazole ring stability vs. hydrolysis in ester-containing analogs .

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